Ambrosanolides and secoambrosanolides
Ambrosanolides and secoambrosanolides are a class of triterpenoid compounds, commonly found in plants from the genus Ambrosia. These secondary metabolites exhibit significant biological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties. Chemically, ambrosanolides typically contain a C27 triterpene skeleton with unique substitutions such as hydroxyl groups at positions 3, 19, and 20, along with additional functional groups like lactone rings or sugar moieties. Secoambrosanolides, on the other hand, possess a similar triterpenoid structure but lack the characteristic C27 ring system, making them structurally distinct from ambrosanolides.
In recent studies, these compounds have been isolated and characterized for their potential therapeutic applications in treating various diseases, including liver injuries and oxidative stress-related conditions. Their structural complexity and diverse chemical properties make them valuable tools for researchers exploring natural product chemistry and pharmacological activities.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
(3aR,4aS,5R,6S,7R,7aS,8R,9aR)-5-hydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-6,7-diyl diacetate | 51292-55-8 | C19H26O7 |
![]() |
1-Dehydroperuvinine | 100664-39-9 | C15H18O4 |
Related Literature
-
Saba Hemmati,Lida Mehrazin,Hedieh Ghorban,Samira Hossein Garakani,Taha Hashemi Mobaraki,Pourya Mohammadi,Hojat Veisi RSC Adv., 2018,8, 22763-22763
-
2. Sulfur-rich covalent triazine polymer nanospheres for environmental mercury removal and detection†Yu Fu,Wenguang Yu,Weijie Zhang,Qiao Huang,Jun Yan,Chunyue Pan,Guipeng Yu Polym. Chem., 2018,9, 4125-4131
-
Chao Wang,Chao Sui,Shuyuan Zhao,Zhisen Zhang,Xiaodong He Phys. Chem. Chem. Phys., 2017,19, 11032-11042
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Zhenglin Zhang,Mohamed I. Hashim,Chia-Hua Wu,Judy I. Wu,Ognjen Š. Miljanić Chem. Commun., 2018,54, 11578-11581
-
8. Back cover
-
9. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistorsHongxiang Li,Wenping Hu J. Mater. Chem., 2007,17, 1421-1426
-
María José Gómez-Escalonilla,Pedro Atienzar,Jose Luis Garcia Fierro,Hermenegildo García,Fernando Langa J. Mater. Chem., 2008,18, 1592-1600
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5